

"4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid chemical properties"

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Compound of Interest

Compound Name: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

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Technical Guide: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. The key chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	4-amino-1-phenylpyrazole-3-carboxylic acid	[1]
Synonyms	4-AMINO-1-PHENYLPYRAZOLE-3-CARBOXYLIC ACID	[1]
CAS Number	64299-26-9	[1]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	[1]
Molecular Weight	203.20 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa (acidic)	~4-5 (Estimated for carboxylic acid)	[2]
pKa (basic)	~2-3 (Estimated for amino group)	

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the searched literature. The pKa values are estimations based on the functional groups present.

Spectral Data Analysis

While specific experimental spectra for **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid** are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The proton on the pyrazole ring would likely appear as a singlet in the aromatic region as well. The amino group

protons (NH₂) would likely present as a broad singlet, and the carboxylic acid proton (COOH) would be a broad singlet at a downfield chemical shift, potentially above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of δ 160-170 ppm. The carbons of the phenyl and pyrazole rings would appear in the aromatic region (δ 110-150 ppm).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 203. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and fragmentation of the pyrazole and phenyl rings.

Experimental Protocols

A specific, detailed synthesis protocol for **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid** is not explicitly available. However, a plausible synthetic route can be adapted from general methods for the synthesis of 4-aminopyrazole derivatives, such as the Knorr pyrazole synthesis.

Representative Synthesis Protocol: Modified Knorr Synthesis

This protocol describes a potential pathway for the synthesis of **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid**.

- Synthesis of Ethyl 2-cyano-3-oxobutanoate:
 - To a solution of ethyl cyanoacetate in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.
 - Slowly add ethyl acetate and stir the reaction mixture at room temperature.
 - After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute acid and extract the product with an organic solvent.
 - Purify the resulting ethyl 2-cyano-3-oxobutanoate by vacuum distillation.
- Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate:

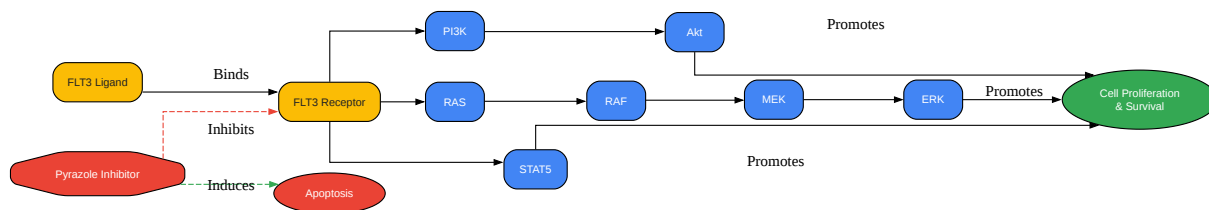
- Dissolve phenylhydrazine in glacial acetic acid.
- Add the ethyl 2-cyano-3-oxobutanoate to the solution and reflux the mixture.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.
- Hydrolysis to **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid**:
 - Suspend the ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide).
 - Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
 - Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
 - Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid**.

Biological Activity and Signaling Pathways

Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities. Notably, certain pyrazole-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in cancer therapy, particularly for acute myeloid leukemia (AML).

FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[3] Mutations leading to constitutive activation of FLT3 are common in AML.[3] Inhibitors of FLT3 can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby inducing apoptosis in cancer cells.

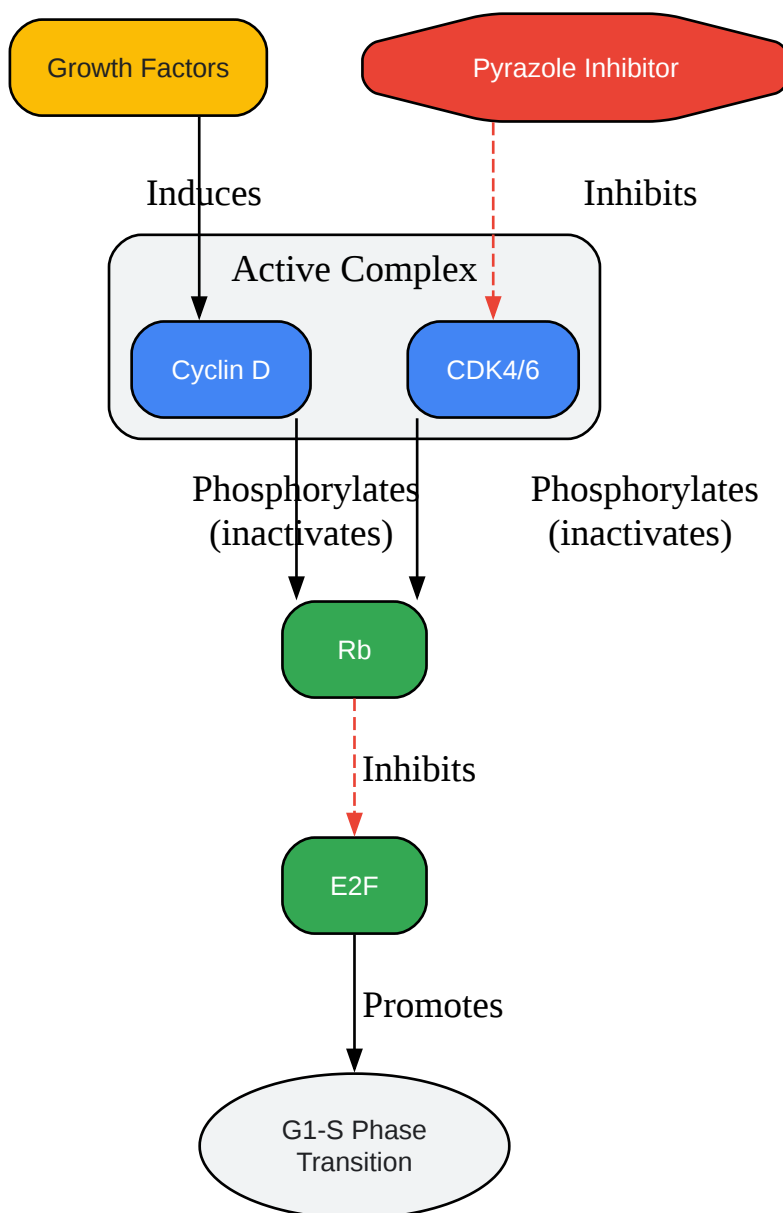


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FLT3 Signaling Pathway and Inhibition

CDK Signaling Pathway

Cyclin-dependent kinases are key regulators of the cell cycle.[4] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] CDK inhibitors can arrest the cell cycle, preventing cancer cells from dividing.

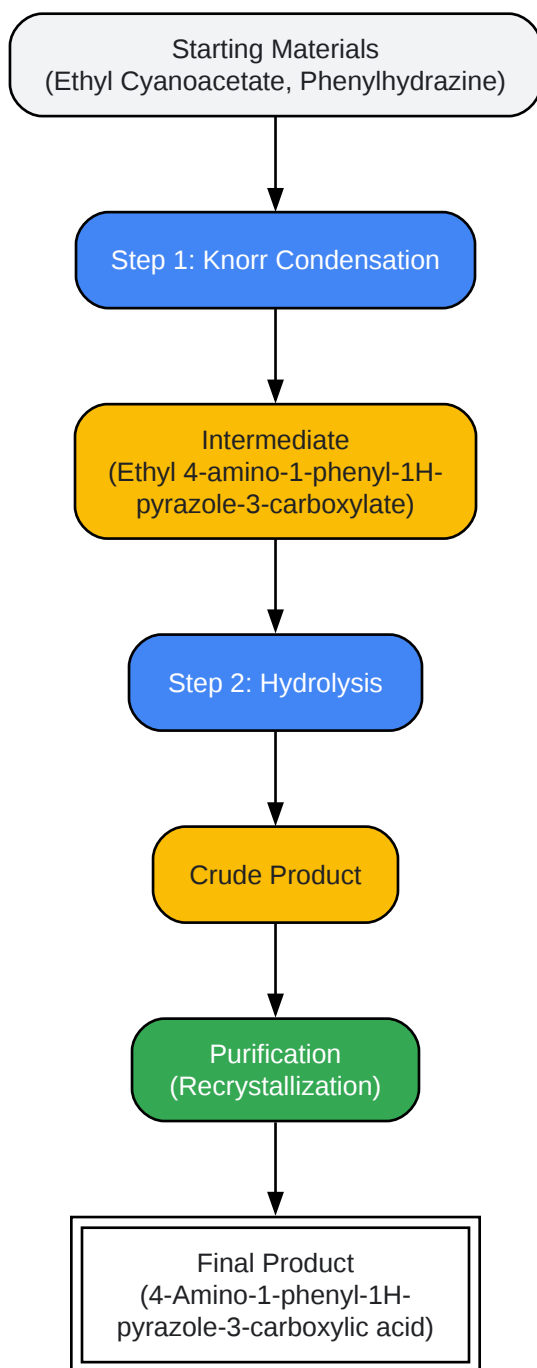


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CDK-Mediated Cell Cycle Regulation and Inhibition

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid** as described in the experimental protocol section.



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Generalized Synthesis Workflow

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